5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound characterized by its unique structure, which includes a purino[8,9-c][1,2,4]triazole core with butyl, methyl, and phenyl substituents
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied extensively . These studies could provide insights into the potential ADME properties of 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione.
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs to combat bacterial and viral infections.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new treatments for various diseases.
Industry: In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Purine derivatives: Compounds containing purine rings are structurally related and often have overlapping biological functions.
Uniqueness: 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-10-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGHHBGZMRADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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